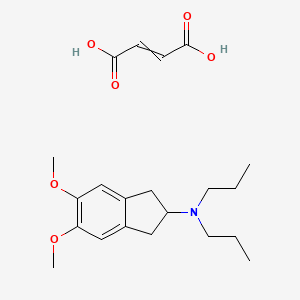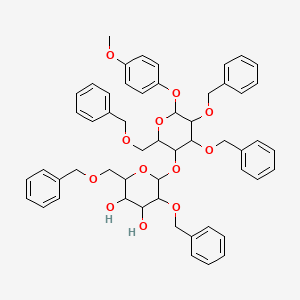
2-tert-butyl-N-propan-2-ylhexanamide;2-(cyclopentylmethyl)-N-propan-2-ylhex-5-enamide;2-(2,2-dimethylpropyl)-N-propan-2-ylhexanamide;2-(2,2-dimethylpropyl)-N-propan-2-ylhex-5-enamide;N,2-di(propan-2-yl)hexanamide;2-(2-methylprop-2-enyl)-N-propan-2-ylhex-5-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-tert-butyl-N-propan-2-ylhexanamide; 2-(cyclopentylmethyl)-N-propan-2-ylhex-5-enamide; 2-(2,2-dimethylpropyl)-N-propan-2-ylhexanamide; 2-(2,2-dimethylpropyl)-N-propan-2-ylhex-5-enamide; N,2-di(propan-2-yl)hexanamide; 2-(2-methylprop-2-enyl)-N-propan-2-ylhex-5-enamide is a complex organic molecule that belongs to the class of amides These compounds are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound can be achieved through various organic reactions, including:
Amidation Reaction: This involves the reaction of a carboxylic acid or its derivative (such as an ester or an acid chloride) with an amine. The reaction typically requires a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl groups, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products:
Oxidation Products: Alcohols, ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted amides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Exploration as a potential therapeutic agent due to its unique structural features.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amide group allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
- 2-tert-butyl-N-propan-2-ylhexanamide
- 2-(cyclopentylmethyl)-N-propan-2-ylhex-5-enamide
- 2-(2,2-dimethylpropyl)-N-propan-2-ylhexanamide
- 2-(2,2-dimethylpropyl)-N-propan-2-ylhex-5-enamide
- N,2-di(propan-2-yl)hexanamide
- 2-(2-methylprop-2-enyl)-N-propan-2-ylhex-5-enamide
Uniqueness: The uniqueness of this compound lies in its specific combination of alkyl and cycloalkyl groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C81H158N6O6 |
|---|---|
Molecular Weight |
1312.2 g/mol |
IUPAC Name |
2-tert-butyl-N-propan-2-ylhexanamide;2-(cyclopentylmethyl)-N-propan-2-ylhex-5-enamide;2-(2,2-dimethylpropyl)-N-propan-2-ylhexanamide;2-(2,2-dimethylpropyl)-N-propan-2-ylhex-5-enamide;N,2-di(propan-2-yl)hexanamide;2-(2-methylprop-2-enyl)-N-propan-2-ylhex-5-enamide |
InChI |
InChI=1S/C15H27NO.C14H29NO.C14H27NO.C13H27NO.C13H23NO.C12H25NO/c1-4-5-10-14(15(17)16-12(2)3)11-13-8-6-7-9-13;2*1-7-8-9-12(10-14(4,5)6)13(16)15-11(2)3;1-7-8-9-11(13(4,5)6)12(15)14-10(2)3;1-6-7-8-12(9-10(2)3)13(15)14-11(4)5;1-6-7-8-11(9(2)3)12(14)13-10(4)5/h4,12-14H,1,5-11H2,2-3H3,(H,16,17);11-12H,7-10H2,1-6H3,(H,15,16);7,11-12H,1,8-10H2,2-6H3,(H,15,16);10-11H,7-9H2,1-6H3,(H,14,15);6,11-12H,1-2,7-9H2,3-5H3,(H,14,15);9-11H,6-8H2,1-5H3,(H,13,14) |
InChI Key |
UMTVGODMGQXDHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(C)(C)C)C(=O)NC(C)C.CCCCC(C(C)C)C(=O)NC(C)C.CCCCC(C(=O)NC(C)C)C(C)(C)C.CC(C)NC(=O)C(CCC=C)CC1CCCC1.CC(C)NC(=O)C(CCC=C)CC(=C)C.CC(C)NC(=O)C(CCC=C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium 4-[3-(6-Oxo-3H-Purin-9-Yl)Propylamino]Benzoate](/img/structure/B13397490.png)
![(2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl) acetate](/img/structure/B13397496.png)


![1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-(fluoromethyl)pyrrolidin-2-one](/img/structure/B13397507.png)
![6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enal](/img/structure/B13397513.png)

![3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione](/img/structure/B13397526.png)
![benzyl N-[(1S)-4-carbamimidamido-1-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl]carbamate hydrochloride](/img/structure/B13397533.png)


![9-[6-(aminomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine](/img/structure/B13397542.png)

![3-Phenyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13397552.png)
